1-benzyl-2,3-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-indole-5-carboxamide
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Overview
Description
1-BENZYL-2,3-DIMETHYL-N~5~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 1-BENZYL-2,3-DIMETHYL-N~5~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-BENZYL-2,3-DIMETHYL-N~5~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-2,3-DIMETHYL-N~5~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-2,3-DIMETHYL-N~5~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-BENZYL-2,3-DIMETHYL-N~5~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE can be compared with other indole derivatives, such as:
1-BENZYL-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE: Lacks the pyrazolyl group, which may result in different biological activities.
1-BENZYL-2,3-DIMETHYL-N~5~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE: Similar structure but without the methyl group on the pyrazolyl ring, potentially affecting its reactivity and interactions.
The uniqueness of 1-BENZYL-2,3-DIMETHYL-N~5~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE lies in its specific combination of substituents, which may confer distinct properties and applications.
Properties
Molecular Formula |
C25H28N4O |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-benzyl-2,3-dimethyl-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]indole-5-carboxamide |
InChI |
InChI=1S/C25H28N4O/c1-17-12-13-28(27-17)15-18(2)26-25(30)22-10-11-24-23(14-22)19(3)20(4)29(24)16-21-8-6-5-7-9-21/h5-14,18H,15-16H2,1-4H3,(H,26,30) |
InChI Key |
GXDOUVUUWTYWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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